5-Hydrazinyl-2-(trifluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-2-1-4(12-10)3-11-5/h1-3,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLXIDZXMUALHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670740 | |
| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035173-53-5 | |
| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Hydrazinyl 2 Trifluoromethyl Pyridine
Precursor Synthesis and Functionalization Pathways
The synthesis of the crucial precursor, typically a halogenated 2-(trifluoromethyl)pyridine (B1195222), can be approached through various pathways. These routes focus on the initial construction of the substituted pyridine (B92270) ring followed by the introduction of the essential functional groups.
Halogenated Trifluoromethylpyridine Precursors (e.g., 2-chloro-5-(trifluoromethyl)pyridine)
A primary and widely utilized precursor for the synthesis of 5-hydrazinyl-2-(trifluoromethyl)pyridine is 2-chloro-5-(trifluoromethyl)pyridine (B1661970). The preparation of this intermediate can be achieved through several synthetic routes, often starting from readily available materials such as 3-picoline (3-methylpyridine). alfa-chemical.comgoogle.comnih.govgoogle.comdissertationtopic.net
One common industrial method involves a four-step process starting from 3-picoline:
N-oxidation: 3-picoline is oxidized to N-oxo-3-methylpyridine. google.com
Chlorination of the pyridine ring: The N-oxide is then chlorinated to introduce a chlorine atom at the 2-position, yielding 2-chloro-5-methylpyridine (B98176). google.com
Side-chain chlorination: The methyl group is subsequently chlorinated to form 2-chloro-5-(trichloromethyl)pyridine (B1585791). google.com
Fluorination: The final step is the fluorination of the trichloromethyl group to the trifluoromethyl group, yielding 2-chloro-5-(trifluoromethyl)pyridine. google.comchemicalbook.com
Alternative approaches to 2-chloro-5-(trifluoromethyl)pyridine include the vapor-phase chlorination of 3-trifluoromethylpyridine. google.com This method can be performed at temperatures ranging from 300°C to 450°C. google.com The reaction can also proceed at lower temperatures in the presence of ultraviolet radiation. google.com Liquid-phase chlorination of 3-trifluoromethylpyridine in a solvent like carbon tetrachloride, initiated by free-radical initiators such as alpha,alpha-azobisisobutyronitrile, also yields the desired product. google.com
Another synthetic strategy starts from 2,3-dichloro-5-(trichloromethyl)pyridine, which can be fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). alfa-chemical.comnih.gov This can then be selectively de-chlorinated to give 2-chloro-5-(trifluoromethyl)pyridine.
The synthesis of 2-chloro-5-(trichloromethyl)pyridine, a key intermediate, can be achieved by the reaction of 3-methylpyridine (B133936) with elemental chlorine in an organic acid in the presence of an inorganic acid and a free-radical initiator. google.com
Table 1: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine
| Starting Material | Key Steps | Reagents and Conditions | Reference(s) |
| 3-Methylpyridine | N-oxidation, Ring Chlorination, Side-chain Chlorination, Fluorination | 1. Oxidizing agent; 2. Chlorinating agent; 3. Chlorine gas; 4. Fluorinating agent | google.comdissertationtopic.net |
| 3-Trifluoromethylpyridine | Vapor-phase Chlorination | Chlorine gas, 300-450°C | google.com |
| 3-Trifluoromethylpyridine | Liquid-phase Chlorination | Chlorine, Carbon tetrachloride, AIBN | google.com |
| 2,3-dichloro-5-(trichloromethyl)pyridine | Fluorination, De-chlorination | Fluorinating agent, Reducing agent | alfa-chemical.comnih.gov |
Introduction of the Trifluoromethyl Group
The introduction of the trifluoromethyl group is a critical step in the synthesis and can be accomplished through various methods, including direct and indirect approaches.
Direct fluorination of a pre-functionalized pyridine ring is a challenging but existing method. For instance, the conversion of a C-H bond adjacent to the nitrogen in pyridines to a C-F bond can be achieved with high site-selectivity using specific fluorinating agents. google.com However, for the synthesis of 2-(trifluoromethyl)pyridine derivatives, indirect methods are more commonly employed.
Trifluoromethylation reactions offer a more common route to introduce the CF3 group. One of the most prevalent industrial methods is the halogen exchange reaction, where a trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent. chemicalbook.com For example, 2-chloro-5-(trichloromethyl)pyridine can be fluorinated to 2-chloro-5-(trifluoromethyl)pyridine. chemicalbook.comgoogle.com
Direct C-H trifluoromethylation of pyridines is an area of active research. sigmaaldrich.com Methods have been developed for the regioselective trifluoromethylation of pyridine derivatives, although these are often substrate-specific. sigmaaldrich.com
Synthesis of Hydrazinyl Precursors
The synthesis of hydrazinyl precursors is a fundamental aspect of preparing a wide range of heterocyclic compounds. Hydrazine (B178648) hydrate (B1144303) is a common and direct source of the hydrazinyl group. google.comchemicalbook.com In the context of pyridine chemistry, hydrazinylpyridines are often synthesized from the corresponding halopyridines. For example, 2-hydrazinopyridine (B147025) can be synthesized from 2-chloropyridine (B119429) by reaction with hydrazine hydrate. chemicalbook.com This nucleophilic aromatic substitution reaction is a general method applicable to various substituted chloropyridines. chemicalbook.com
Direct Hydrazination Reactions
The final step in the synthesis of this compound involves the direct introduction of the hydrazinyl group onto the pre-functionalized pyridine ring. This is typically achieved through a nucleophilic aromatic substitution reaction where the halogen atom of the precursor is displaced by hydrazine.
A general and effective method for this transformation is the reaction of a chloropyridine derivative with hydrazine hydrate. google.comchemicalbook.com For the synthesis of this compound, the precursor 2-chloro-5-(trifluoromethyl)pyridine is reacted with hydrazine hydrate. The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may require heating to proceed at a reasonable rate.
A general procedure for the synthesis of a 2-hydrazinopyridine from a 2-chloropyridine involves heating the chloropyridine with an excess of hydrazine hydrate. chemicalbook.com For instance, 2-chloropyridine is stirred with hydrazine hydrate at 100°C for an extended period. chemicalbook.com After the reaction is complete, the product is isolated by extraction. chemicalbook.com A similar procedure can be applied to 2-chloro-5-(trifluoromethyl)pyridine to yield the desired this compound.
Table 2: Direct Hydrazination of 2-chloro-5-(trifluoromethyl)pyridine
| Precursor | Reagent | Solvent | Conditions | Product | Reference(s) |
| 2-chloro-5-(trifluoromethyl)pyridine | Hydrazine hydrate | Ethanol | Reflux | This compound | |
| 2-chloropyridine (analogous reaction) | Hydrazine hydrate | None (excess reagent) | 100°C, 48 hours | 2-Hydrazinopyridine | chemicalbook.com |
Nucleophilic Aromatic Substitution Mechanisms
The synthesis of this compound from a halogenated precursor is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. youtube.com This mechanism is distinct from SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic pyridine ring. youtube.com The reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group.
The mechanism proceeds in two main steps:
Nucleophilic Attack: The hydrazine molecule, acting as the nucleophile, attacks the carbon atom bearing the leaving group (e.g., chlorine, bromine) at the 5-position of the pyridine ring. This attack temporarily disrupts the ring's aromaticity, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com
Elimination and Restoration of Aromaticity: The aromaticity is restored in the subsequent step when the leaving group (halide ion) is eliminated, and the pi-electron system of the pyridine ring is reformed. youtube.com
The reactivity of halopyridines in SNAr reactions is generally less than that of acid chlorides but is a commonly employed method for creating various substituents on pyridine rings. youtube.comchemrxiv.org The presence of the nitrogen atom in the pyridine ring and the -CF3 group activates the ring for this type of substitution. youtube.com
Reaction Conditions and Optimization (e.g., solvent, temperature, stoichiometry)
The successful synthesis of hydrazinylpyridines via nucleophilic substitution is highly dependent on the careful optimization of reaction conditions. These parameters are crucial for maximizing yield and minimizing the formation of by-products.
Typically, the reaction is carried out by heating the substituted pyridine with hydrazine hydrate. researchgate.net Solvents such as ethanol or methanol (B129727) are commonly used, with the reaction mixture being heated under reflux conditions, generally around 78-82 °C. evitachem.com For certain 2-hydrazinopyridine derivatives, higher reflux temperatures of 100-150 °C (preferably 125-130 °C) are employed to ensure a rapid substitution reaction with minimal by-products. google.com High-boiling point solvents like diglyme (B29089) may also be used, particularly in large-scale preparations. researchgate.net To prevent unwanted side reactions, such as the absorption of atmospheric carbon dioxide by hydrazine hydrate, the reaction is often conducted under an inert atmosphere, such as nitrogen or argon. google.com
| Parameter | Condition | Rationale | Source(s) |
| Reactants | 5-Halo-2-(trifluoromethyl)pyridine, Hydrazine Hydrate | Precursor and nucleophile | researchgate.netevitachem.com |
| Solvent | Ethanol, Methanol, Diglyme | Facilitates the substitution process | researchgate.netevitachem.com |
| Temperature | Reflux (78-150 °C) | Promotes the substitution reaction | evitachem.comgoogle.com |
| Atmosphere | Inert (Nitrogen, Argon) | Avoids side reactions with air components | google.com |
The stoichiometry of the reactants, particularly the concentration of hydrazine, is a critical factor. In many documented procedures for the synthesis of similar hydrazinopyridines, a large excess of hydrazine hydrate is used. researchgate.net The primary reason for this is to prevent the competitive formation of dimer by-products, where a molecule of the product reacts with a molecule of the starting halide. However, using a large excess of hydrazine can pose challenges during the scale-up process and work-up. researchgate.net
To manage this, a strategy involving the very slow addition of the pyridine precursor to the hydrazine hydrate solution can be employed. This method, often using a syringe pump, ensures that the reaction proceeds under conditions of excess hydrazine at all times, thereby suppressing dimer formation without requiring a large total volume of excess hydrazine. researchgate.net
The nucleophilic substitution reaction releases a hydrohalic acid (e.g., HCl) as a byproduct. To drive the reaction to completion, an acid acceptor or base is often included. In some syntheses, the solvent itself can play this role. For example, N,N-dimethylpropanolamine can act as both a solvent and an acid-binding agent, promoting the reaction towards the product. google.com In other related nucleophilic aromatic substitutions on heterocyclic rings, an inorganic base such as potassium carbonate (K2CO3) is used to neutralize the acid formed. znaturforsch.com The excess hydrazine hydrate used in many preparations can also serve as the base to neutralize the generated acid.
Regioselectivity in Hydrazination Reactions
Regioselectivity in the hydrazination of substituted pyridines is dictated by the electronic effects of the substituents on the pyridine ring. The pyridine nitrogen and the electron-withdrawing trifluoromethyl group at the 2-position both activate the ring towards nucleophilic attack. These groups preferentially activate the carbon atoms at the ortho and para positions relative to them (positions 2, 4, and 6).
Alternative Synthetic Approaches for this compound Derivatives
While direct hydrazination of a halogenated precursor is common, alternative strategies often involve the synthesis of the core trifluoromethylpyridine (TFMP) structure first, followed by the introduction of the hydrazinyl group. These methods provide versatility in creating a range of derivatives. nih.gov
The synthesis of TFMP derivatives is a significant area of research, with two major industrial methods being:
Chlorine/Fluorine Exchange: Starting with a trichloromethylpyridine, a halogen exchange reaction is performed to yield the trifluoromethyl group. nih.gov
Cyclocondensation: Building the pyridine ring from a smaller, trifluoromethyl-containing building block. nih.gov
A two-step synthesis developed for a similar drug-candidate intermediate, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, highlights a strategy where the core heterocyclic structure is first assembled, followed by the hydrazination step. acs.org
Multi-step Synthetic Routes
The industrial production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine often begins with simple, readily available precursors such as 3-picoline (3-methylpyridine). nih.gov A typical multi-step sequence is as follows:
Chlorination/Fluorination: A simultaneous vapor-phase reaction can be used where chlorination of the methyl group of 3-picoline is followed immediately by fluorination, producing 3-(trifluoromethyl)pyridine (B54556). nih.gov
Nuclear Chlorination: The resulting 3-(trifluoromethyl)pyridine undergoes further chlorination on the pyridine ring to yield 2-chloro-5-(trifluoromethyl)pyridine as the major product. This reaction can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature. nih.gov
Another multi-step approach involves the liquid-phase chlorination of a precursor like 2-chloro-5-methylpyridine to get 2-chloro-5-(trichloromethyl)pyridine. nih.govgoogle.com This intermediate is then subjected to vapor-phase fluorination, often with anhydrous HF and a metal halide catalyst (e.g., FeCl3, SnCl4), to produce 2-chloro-5-(trifluoromethyl)pyridine. nih.govgoogle.com This product can then be converted to the corresponding hydrazinyl derivative.
Continuous Flow Reaction Modules in Synthesis
While the direct synthesis of this compound via continuous flow is not extensively documented in public literature, the industrial production of its critical precursors and the synthesis of analogous pyridine derivatives heavily leverage this technology. Continuous flow manufacturing offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater consistency, and potential for automation. organic-chemistry.org
The synthesis of key intermediates for trifluoromethylpyridines, such as 2-chloro-5-(trifluoromethyl)pyridine, utilizes continuous processing principles. One prominent industrial method is the simultaneous vapor-phase chlorination and fluorination of picoline at high temperatures (above 300°C). nih.gov This reaction is often carried out in a fluidized-bed reactor with transition metal-based catalysts. nih.gov In this setup, the fluorination of the methyl group and the subsequent chlorination of the pyridine ring can occur in distinct phases within the same continuous system to yield the desired chlorinated trifluoromethyl-pyridine precursor. nih.gov This approach allows for large-scale production in a single, efficient process. nih.gov
More broadly, continuous flow reactors are being adopted for various pyridine transformations. Research has demonstrated the successful conversion of multi-step batch syntheses of pyridine-based active ingredients into single, continuous flow processes, leading to dramatic increases in yield (e.g., from 58% to 92%) and projected reductions in manufacturing costs. vcu.edu For other pyridine derivatives, packed-bed microreactors have been employed for reactions such as catalytic N-oxidation. organic-chemistry.orgresearchgate.net These systems can operate for extended periods—over 800 hours in one study—while maintaining high catalyst activity and achieving product yields of up to 99%, showcasing the robustness and efficiency of continuous flow modules for producing pyridine compounds. organic-chemistry.orgresearchgate.net
Interactive Table: Continuous Flow Strategies in Pyridine Synthesis Select a row to see more details about each strategy.
| Strategy | Reactor Type | Key Features | Reported Outcome | Citations |
| Precursor Synthesis | Fluidized-Bed Reactor | High temperature (>300°C) vapor-phase reaction; transition metal catalysts. | Good yield of 2-chloro-5-(trifluoromethyl)pyridine in a simple one-step reaction. | nih.gov |
| Process Intensification | Flow Reactors | Conversion of a 5-step batch process to a single continuous step. | Yield increased from 58% to 92%; projected 75% cost reduction. | vcu.edu |
| Catalytic N-Oxidation | Packed-Bed Microreactor | Utilizes a titanium silicalite (TS-1) catalyst and H₂O₂. | Up to 99% yield; stable operation for over 800 hours. | organic-chemistry.orgresearchgate.net |
Purity and Characterization Techniques in Synthetic Studies
The synthesis of this compound requires rigorous purification and comprehensive characterization to ensure the final product's identity, quality, and purity. Commercially available batches of this compound typically report a purity of 95% to over 98%. cymitquimica.comagnitio.co.insynquestlabs.com
Purification Methods: Standard laboratory purification techniques for this compound and its intermediates include recrystallization and column chromatography. evitachem.com For industrial-scale production of precursors like 2-chloro-5-(trifluoromethyl)pyridine, more advanced methods such as melt crystallization are employed. researchgate.net This technique involves carefully controlling thermal cycles; studies have shown that optimal purity and yield are achieved by managing the cooling rate (e.g., 0.071°C/min), final crystallization temperature (16-19°C), sweating (heating) rate, and final sweating temperature (28-30°C). researchgate.net
Characterization Techniques: A suite of analytical methods is used to confirm the structural integrity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a cornerstone technique. ¹H NMR is used to identify the protons on the pyridine ring, while ¹³C NMR confirms the carbon skeleton. Given the trifluoromethyl group, ¹⁹F NMR is also essential for confirming the presence and environment of the fluorine atoms. rsc.org
Mass Spectrometry (MS) : Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization (ESI-MS) are critical for confirming the molecular weight of the compound (177.13 g/mol ). cymitquimica.combldpharm.com Mass spectrometry is particularly useful for analyzing hydrazine derivatives. nih.gov High-resolution mass spectrometry (e.g., LC-ESI-QTOF) can provide highly accurate mass data for precise structural confirmation of the compound and its fragments.
Chromatographic Analysis : High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the definitive methods for assessing the purity of the final product. bldpharm.com These techniques separate the target compound from any impurities or unreacted starting materials, allowing for precise quantification.
Physical Properties : The melting point is a fundamental indicator of purity. For the precursor 2-chloro-5-(trifluoromethyl)pyridine, the literature melting point is 32-34°C.
Interactive Table: Characterization Techniques for this compound and Related Compounds Select a row to see more details about each technique.
| Analytical Technique | Purpose | Relevant Information | Citations |
| ¹H, ¹³C, ¹⁹F NMR | Structural Elucidation | Confirms the chemical structure, including the carbon-hydrogen framework and the trifluoromethyl group. | rsc.org |
| Mass Spectrometry | Molecular Weight Confirmation | Verifies the molecular mass (177.13 g/mol ) and fragmentation patterns. ESI-MS is well-suited for hydrazine compounds. | cymitquimica.combldpharm.comnih.gov |
| HPLC / UPLC | Purity Assessment | Quantifies the purity of the compound by separating it from impurities. | bldpharm.com |
| Melt Crystallization | Purification | An industrial method for purifying precursors by carefully controlled cooling and heating cycles. | researchgate.net |
Reactivity and Reaction Mechanisms of 5 Hydrazinyl 2 Trifluoromethyl Pyridine
Nucleophilic Character of the Hydrazinyl Group
The hydrazinyl group (-NHNH2) is inherently nucleophilic due to the lone pair of electrons on the terminal nitrogen atom. This characteristic allows it to readily attack electron-deficient centers. In 5-hydrazinyl-2-(trifluoromethyl)pyridine, this nucleophilicity is a key driver of its reactivity, particularly in reactions such as condensation and cyclization. The reactivity of the hydrazinyl group is somewhat modulated by the electronic effects of the substituted pyridine (B92270) ring to which it is attached.
Electrophilic Reactivity of the Pyridine Ring with Trifluoromethyl Substitution
The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. wikipedia.orgyoutube.com This inherent electron deficiency makes pyridine less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.orgyoutube.com The introduction of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 2-position further deactivates the ring towards electrophilic attack. jst.go.jpnih.gov The -CF3 group has a significant electron-withdrawing effect, which reduces the electron density of the pyridine ring, making it even less susceptible to reactions with electrophiles. youtube.comyoutube.comjst.go.jp Consequently, electrophilic substitution on the pyridine ring of this compound is generally difficult to achieve. youtube.com
Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack. Nucleophilic substitutions on pyridine typically occur at the 2- and 4-positions, where the electron density is lowest. wikipedia.orgyoutube.com
Influence of the Trifluoromethyl Group on Reactivity
The -CF3 group can also influence the reactivity of the hydrazinyl group. While the primary nucleophilic character resides in the hydrazinyl moiety, the electron-withdrawing pull of the trifluoromethyl-substituted ring can modulate the basicity and nucleophilicity of the hydrazinyl nitrogens. This electronic interplay is crucial in directing the outcomes of various reactions. For instance, the large electronegativity of the trifluoromethyl group can trigger intramolecular nucleophilic aromatic substitution reactions under certain conditions. jst.go.jpnih.gov
Condensation Reactions
A hallmark of hydrazine (B178648) derivatives is their ability to undergo condensation reactions with carbonyl compounds. evitachem.com this compound readily participates in such reactions, where the nucleophilic hydrazinyl group attacks the electrophilic carbonyl carbon.
Formation of Hydrazones
The reaction of this compound with aldehydes or ketones leads to the formation of the corresponding hydrazones. evitachem.comnih.gov This reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazinyl group to the carbonyl carbon, followed by the elimination of a water molecule. nih.govyoutube.com The rate of hydrazone formation can be influenced by factors such as pH and the electronic nature of the carbonyl compound. nih.gov
Table 1: Examples of Hydrazone Formation
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product |
|---|---|---|
| This compound | Aldehyde (R-CHO) | (E)-1-(Alkylidene)-2-(6-(trifluoromethyl)pyridin-3-yl)hydrazine |
| This compound | Ketone (R-CO-R') | (E)-1-(Alkylidene)-2-(6-(trifluoromethyl)pyridin-3-yl)hydrazine |
Cyclization Reactions for Heterocyclic Compound Synthesis
The hydrazones derived from this compound are versatile intermediates for the synthesis of various heterocyclic compounds. evitachem.com The presence of both a C=N double bond and an N-H group in the hydrazone structure allows for subsequent intramolecular or intermolecular cyclization reactions, leading to the formation of stable ring systems. nih.gov
A significant application of this compound is in the synthesis of pyrazole (B372694) and dihydropyrazole derivatives. nih.govbeilstein-journals.org The Knorr pyrazole synthesis, a classical method, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com In this context, this compound reacts with various 1,3-dicarbonyl compounds, such as β-ketoesters or β-diketones, to yield 5-trifluoromethyl-substituted pyrazoles. trdizin.gov.trnih.govorganic-chemistry.org
The reaction mechanism typically involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. youtube.com Subsequent dehydration leads to the aromatic pyrazole ring. youtube.comyoutube.com The regioselectivity of the final pyrazole product can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. beilstein-journals.org Similarly, reactions with α,β-unsaturated carbonyl compounds can lead to the formation of dihydropyrazoles (pyrazolines). nih.gov
Table 2: Synthesis of Pyrazole Derivatives
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| This compound | 1,3-Diketone | 1-(6-(Trifluoromethyl)pyridin-3-yl)-3,5-disubstituted-1H-pyrazole |
| This compound | β-Ketoester | 5-Substituted-1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrazol-3(2H)-one |
| This compound | α,β-Unsaturated Ketone | Dihydropyrazole Derivative |
Formation of Triazolopyridines
The hydrazinyl group of this compound is a key functional group that enables its participation in cyclization reactions to form fused heterocyclic systems, most notably triazolopyridines. The reaction typically involves the condensation of the hydrazine moiety with a suitable carbon source, followed by intramolecular cyclization and dehydration to yield the aromatic nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine ring system. organic-chemistry.orgnih.gov
A common method involves the reaction of a 2-hydrazinopyridine (B147025) derivative with a carboxylic acid or its derivative. For instance, the reaction of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with various substituted benzoic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) at elevated temperatures yields the corresponding 3-aryl-6-(trifluoromethyl)-8-chloro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives. google.com The general mechanism proceeds through the initial formation of an acylhydrazide intermediate, which then undergoes cyclization promoted by the reagent. organic-chemistry.org The use of ultrasonic irradiation has been shown to facilitate this reaction. google.com
The resulting 6-(trifluoromethyl)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold is of significant interest in medicinal chemistry, serving as a core structure for developing inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov
| Reactant B (Substituted Benzoic Acid) | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxybenzoic acid | POCl₃, 105°C, 3h, ultrasonic | 3-(4-Methoxyphenyl)-6-(trifluoromethyl)-8-chloro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine | 70 | google.com |
| 4-Propylbenzoic acid | POCl₃, 105°C, 3h, ultrasonic | 3-(4-Propylphenyl)-6-(trifluoromethyl)-8-chloro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine | 60 | google.com |
| 4-Nitrobenzoic acid | POCl₃, 105°C, 3h, ultrasonic | 3-(4-Nitrophenyl)-6-(trifluoromethyl)-8-chloro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine | 52 | google.com |
| 3-Fluorobenzoic acid | POCl₃, 105°C, 3h, ultrasonic | 3-(3-Fluorophenyl)-6-(trifluoromethyl)-8-chloro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine | 32 | google.com |
Synthesis of Oxadiazoles (B1248032)
This compound serves as a precursor for the synthesis of substituted 1,3,4-oxadiazoles. The general and widely adopted method for constructing the 1,3,4-oxadiazole (B1194373) ring involves the cyclodehydration of an intermediate diacylhydrazine. nih.govnih.gov
In the context of this compound, the synthesis would proceed in two conceptual steps:
Acylation: The terminal nitrogen of the hydrazinyl group reacts with a carboxylic acid or, more commonly, a more reactive acyl chloride or anhydride, to form the corresponding N-acylhydrazide derivative.
Cyclodehydration: The resulting N'-[6-(trifluoromethyl)pyridin-3-yl]acylhydrazide is then treated with a strong dehydrating agent. This promotes an intramolecular cyclization, where the carbonyl oxygen attacks the imine carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,3,4-oxadiazole ring. nih.govnih.gov
A probable mechanism involves the protonation of the amide oxygen by the acidic dehydrating agent, making the carbonyl carbon more electrophilic. The lone pair on the other nitrogen atom then attacks this carbon, leading to a cyclic intermediate which subsequently eliminates water to form the final oxadiazole product. nih.gov
| Dehydrating/Cyclizing Agent | General Applicability | Reference |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | Very common, effective for cyclodehydration of diacylhydrazines. | nih.govnih.gov |
| Thionyl chloride (SOCl₂) | Also used for cyclization. | nih.gov |
| Polyphosphoric acid (PPA) | Acts as both a solvent and a dehydrating agent at high temperatures. | nih.gov |
| Triflic anhydride | A powerful dehydrating agent. | nih.gov |
| (Diacetoxyiodo)benzene | Used for oxidative cyclization of aroylhydrazones. | researchgate.net |
Substitution Reactions
The reactivity of the this compound ring in substitution reactions is significantly influenced by its substituents. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group. evitachem.com This deactivates the pyridine ring towards electrophilic substitution. Conversely, it activates the ring, particularly at positions ortho and para to it (C-2, C-4, and C-6), towards nucleophilic aromatic substitution (SNAr). However, since the starting compound already has substituents at C-2 and C-5, further substitution on the ring is less common.
The hydrazinyl group (-NHNH₂) itself can participate in substitution reactions. The terminal amino group is nucleophilic and can react with various electrophiles. For example, its reaction with carbonyl compounds to form hydrazones is a type of condensation-substitution reaction. evitachem.com The synthesis of triazolopyridines and oxadiazoles, as discussed previously, begins with a nucleophilic attack by the hydrazine nitrogen onto a carbonyl carbon, which is a key substitution step. google.comnih.gov
Oxidation and Reduction Processes
The hydrazinyl moiety in this compound is susceptible to oxidation. Mild oxidizing agents can convert the hydrazine group into a diazonium salt, which can be a useful intermediate for introducing other functional groups. Stronger oxidation can lead to the formation of the corresponding azo compound or even cleavage of the N-N bond. evitachem.com The oxidation of hydrazines is a critical step in certain synthetic pathways, such as the oxidative cyclization of hydrazones to form oxadiazoles, where an oxidizing agent facilitates the ring closure. researchgate.netpsu.edu
Conversely, the trifluoromethyl-substituted pyridine ring is generally resistant to reduction under standard chemical conditions due to the stability of the aromatic system and the C-F bonds. Catalytic hydrogenation under forcing conditions might reduce the pyridine ring, but this is not a commonly employed reaction for this class of compounds.
Reaction Kinetics and Mechanistic Investigations
Rate-Determining Steps
For Triazolopyridine/Oxadiazole Formation: In reactions involving an initial condensation followed by cyclization and dehydration, any of these steps could be rate-limiting.
If the initial nucleophilic attack of the hydrazine on the carbonyl group is the slowest step, the reaction rate would be dependent on the concentrations of both the hydrazinylpyridine and the carbonyl compound.
Often, the subsequent cyclization or the final dehydration/aromatization step, which involves breaking stable bonds and overcoming a significant activation energy barrier, is the RDS. fiveable.me For example, in the POCl₃-mediated synthesis of triazolopyridines, the formation of the cyclic intermediate or its subsequent dehydration to the aromatic product is likely the slow step. google.com
Effect of Solvents and Other Reagents
The rate and outcome of reactions involving this compound are highly dependent on the reaction conditions.
Solvents: The choice of solvent can influence reaction rates by stabilizing reactants, intermediates, or transition states. For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can accelerate the rate by solvating the cation while leaving the nucleophile relatively free. In the synthesis of triazolopyridines and oxadiazoles, high-boiling point solvents are often used to provide the necessary thermal energy to overcome the activation barrier of the cyclodehydration step. google.com
Reagents and Catalysts: The role of reagents is crucial. In the formation of oxadiazoles and triazolopyridines, dehydrating agents like POCl₃ or PPA are not just by-standers; they actively participate in the mechanism by activating the carbonyl group for intramolecular attack. nih.govgoogle.comnih.gov The presence of a base or an acid catalyst can dramatically alter reaction rates. For instance, in the formation of hydrazones, an acid catalyst is often used to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.
Applications of 5 Hydrazinyl 2 Trifluoromethyl Pyridine in Organic Synthesis
Building Block for Complex Heterocyclic Systems
The dual reactivity of 5-Hydrazinyl-2-(trifluoromethyl)pyridine allows it to serve as a foundational element in the construction of fused and non-fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.
Synthesis of Pyridine-Fused Heterocycles
The hydrazinyl group in this compound is a potent binucleophile, making it an ideal starting point for synthesizing pyridine-fused heterocycles, particularly triazolopyridines. wikipedia.org These fused systems are integral to various pharmaceutical agents. The general synthetic strategy involves the reaction of the hydrazinopyridine with a suitable one-carbon electrophile, which first reacts with the terminal nitrogen of the hydrazine (B178648), followed by an intramolecular cyclization and dehydration or oxidation to form the aromatic triazole ring fused to the pyridine (B92270) core.
Common methods that can be applied to this precursor include:
Reaction with Orthoesters or Carboxylic Acids: Condensation with reagents like triethyl orthoformate or formic acid, followed by cyclization, yields the organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine ring system.
Reaction with Isothiocyanates: An electrochemically induced desulfurative cyclization with isothiocyanates can produce 3-amino- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridines without the need for metal catalysts. organic-chemistry.org
Palladium-Catalyzed Cyclization: A two-step process involving a palladium-catalyzed addition of a hydrazide to a 2-chloropyridine (B119429) (the precursor to the subject compound) followed by dehydration can also be employed to construct the triazolopyridine skeleton. organic-chemistry.org
These reactions leverage the nucleophilicity of the hydrazine moiety to forge new carbon-nitrogen and nitrogen-nitrogen bonds, leading to the stable, fused aromatic system.
Table 1: Representative Reactions for Pyridine-Fused Heterocycle Synthesis This table is a representation of general methods applicable to hydrazinopyridines.
| Reactant | Reaction Type | Resulting Heterocycle Core | Key Features |
|---|---|---|---|
| Carboxylic Acids / Aldehydes | Condensation / Oxidative Cyclization | organic-chemistry.orgnih.govnih.govTriazolo[4,3-a]pyridine | Forms a five-membered triazole ring fused to the pyridine. organic-chemistry.org |
| Isothiocyanates | Desulfurative Cyclization | 3-Amino- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine | Introduces an amino group at the 3-position of the triazole ring. organic-chemistry.org |
| Enaminonitriles | Tandem Reaction (Microwave-assisted) | 1,2,4-Triazolo[1,5-a]pyridine | A catalyst-free method involving transamidation and condensation. researchgate.netnih.gov |
Preparation of Trifluoromethylated Pyrazoles
The synthesis of pyrazoles via the condensation of a hydrazine with a 1,3-dicarbonyl compound is a classic and highly efficient method in heterocyclic chemistry. nih.gov this compound is an ideal precursor for creating pyrazole (B372694) derivatives that are substituted with the 6-(trifluoromethyl)pyridin-3-yl moiety.
The reaction proceeds by reacting this compound with a β-ketoester or a β-diketone. nih.govnih.gov The use of trifluoromethyl-β-diketones as the carbonyl component allows for the synthesis of pyrazoles containing multiple trifluoromethyl groups, a feature often sought in the development of new bioactive molecules. nih.gov The initial step is the condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization onto the second carbonyl group and subsequent dehydration to yield the stable aromatic pyrazole ring. nih.gov This method is notable for its high yields and the ability to generate polysubstituted pyrazoles with predictable regiochemistry. nih.gov
Research on analogous compounds, such as 2-hydrazino-4,6-dimethylpyrimidine, has shown its successful reaction with various trifluoromethyl-β-diketones to produce trifluoromethylpyrazoles, which exhibit significant anti-inflammatory activity as potential COX-2 inhibitors. nih.gov This underscores the potential of pyrazoles derived from this compound in medicinal chemistry.
Role in Derivatization for Analytical and Research Purposes
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the detection of small molecules lacking ionizable groups or having poor chromatographic retention can be challenging. Chemical derivatization is a key strategy to overcome these limitations. researchgate.net The hydrazinyl group is a well-known reactive handle for derivatizing carbonyl compounds (aldehydes and ketones). nih.gov
This compound can act as a derivatization agent. It reacts with aldehydes and ketones to form stable hydrazones. This derivatization accomplishes several goals:
Increases Molecular Weight: Facilitating detection outside the low-mass interference region.
Improves Chromatographic Behavior: The pyridine ring can enhance retention on reversed-phase columns.
Enhances Ionization Efficiency: The pyridine nitrogen is readily protonated, making the derivative easily detectable in positive-ion ESI-MS.
Studies using similar reagents like 2-hydrazinoquinoline (B107646) (HQ) and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) have demonstrated significant improvements in the analytical sensitivity for detecting low-abundance metabolites like steroids and other carbonyl-containing biomolecules in complex biological matrices such as plasma and urine. nih.govmdpi.comnih.gov The use of a trifluoromethylated pyridine tag can offer unique fragmentation patterns in MS/MS analysis, further improving specificity.
Precursor for Pharmacologically Active Compounds
The trifluoromethylpyridine (TFMP) scaffold is a "privileged" structure in modern medicinal chemistry, appearing in numerous approved drugs. nih.gov The trifluoromethyl group often improves metabolic stability, binding affinity, and cell membrane permeability. The combination of a TFMP core with a hydrazine group makes this compound a valuable precursor for drug discovery. evitachem.com
The hydrazine moiety can be transformed into various other functional groups or used to link the pyridine core to other pharmacophores. For instance, triazolopyridine-containing drugs like trazodone (B27368) (antidepressant), tucatinib (B611992) (anti-cancer), and filgotinib (B607452) (anti-inflammatory) highlight the therapeutic importance of this fused heterocyclic system, which can be synthesized from hydrazinopyridine precursors. wikipedia.org Furthermore, pyrazole rings, readily synthesized from this compound, are central to many blockbuster drugs, including celecoxib (B62257) (an anti-inflammatory COX-2 inhibitor).
Intermediate in Agrochemical Development
The development of modern agrochemicals relies heavily on fluorinated intermediates, with over half of the pesticides launched in the last two decades containing fluorine. nih.govnih.gov Trifluoromethylpyridine (TFMP) derivatives are particularly dominant in this field. researchoutreach.org this compound is derived from 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), a key industrial intermediate synthesized from 3-picoline. nih.gov
This lineage places it at the heart of the synthesis pathways for several major classes of agrochemicals:
Herbicides: The first major herbicide containing the TFMP moiety was Fluazifop-butyl, an ACCase inhibitor synthesized from the 2,5-CTF intermediate. nih.govresearchoutreach.org This demonstrates the value of the 5-substituted-2-(trifluoromethyl)pyridine scaffold in creating potent herbicides.
Insecticides: The TFMP structure is crucial for potent insecticides. For example, Chlorfluazuron, an insect growth regulator, is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), another key intermediate derived from 3-picoline. nih.govresearchoutreach.org Flonicamid, an aphicide, also features a TFMP core. researchoutreach.org
Fungicides: The TFMP moiety is also found in modern fungicides, where it contributes to the compound's efficacy and systemic properties.
The presence of the trifluoromethyl group and the pyridine ring provides a synergistic effect, leading to superior pest control properties compared to traditional phenyl-containing analogues. researchoutreach.org
Table 2: Key Agrochemicals Derived from Trifluoromethylpyridine Intermediates This table shows examples of commercial agrochemicals that use the trifluoromethylpyridine scaffold, for which this compound is a potential synthetic derivative.
| Agrochemical | Type | Core Intermediate | Significance |
|---|---|---|---|
| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine | First herbicide with a TFMP substructure; excellent against grass weeds. nih.govresearchoutreach.org |
| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Acts as an insect growth regulator (IGR) by inhibiting chitin (B13524) biosynthesis. nih.govresearchoutreach.org |
| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid | Effective against aphids with a unique mode of action. researchoutreach.org |
| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine derivative | A sulfoximine (B86345) insecticide effective against sap-feeding insects. researchoutreach.org |
Contribution to Materials Science Research
The application of this compound extends beyond life sciences into the realm of materials science. Heterocyclic compounds, particularly those with nitrogen atoms like pyridine, are excellent ligands for coordinating with metal ions.
This precursor can be used in the synthesis of:
Metal-Organic Frameworks (MOFs): Pyridine-containing ligands are widely used to construct MOFs, which are porous materials with applications in gas storage, separation, and catalysis. sigmaaldrich.com The trifluoromethyl group can influence the electronic properties and pore environment of the resulting framework.
Coordination Polymers and Complexes: The hydrazine and pyridine nitrogens can act as coordination sites for transition metals, leading to the formation of complexes with interesting magnetic, optical, or catalytic properties. A closely related compound, 2-Hydrazinyl-5-(trifluoromethoxy)pyridine, has been explored for developing novel materials with specific electronic or optical characteristics. evitachem.com
Functional Polymers: The reactive hydrazine group allows for the incorporation of the trifluoromethylpyridine unit into polymer backbones or as a pendant group, potentially imparting properties such as thermal stability or specific surface characteristics.
The unique electronic profile of the molecule, with its electron-poor pyridine ring and nucleophilic hydrazine group, makes it a valuable building block for creating advanced functional materials.
Computational and Theoretical Studies on 5 Hydrazinyl 2 Trifluoromethyl Pyridine and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy, electron density, and other quantum mechanical observables with a favorable balance of accuracy and computational cost.
For 5-Hydrazinyl-2-(trifluoromethyl)pyridine, DFT calculations are essential for determining its optimized geometric structure. These calculations typically employ a combination of a functional, such as the widely used Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional, and a basis set like 6-311G(d,p) to accurately model the molecule's atomic arrangement. nih.gov The resulting optimized geometry provides the foundation for all subsequent computational analyses, including vibrational frequencies, molecular orbital energies, and electrostatic potential mapping.
The electronic and reactive properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to donate or accept electrons.
HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be removed. A high HOMO energy indicates a greater propensity to act as an electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl (-NHNH2) group, making it a likely site for oxidation and electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most likely to be added. A low LUMO energy suggests a greater ability to act as an electron acceptor. The LUMO of this compound is anticipated to be distributed across the pyridine (B92270) ring and the electron-withdrawing trifluoromethyl (-CF3) group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability. DFT calculations provide precise values for these orbital energies, enabling a quantitative assessment of the molecule's electronic behavior.
Table 1: Conceptual Summary of Frontier Molecular Orbital Analysis
| Parameter | Description | Predicted Location on this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Primarily on the hydrazinyl group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed over the pyridine ring and trifluoromethyl group. |
| HOMO-LUMO Gap | Energy difference (ΔE = ELUMO - EHOMO); indicates chemical reactivity and stability. | Influenced by the opposing electronic effects of the hydrazinyl and trifluoromethyl substituents. |
Intramolecular charge transfer (ICT) plays a significant role in defining the electronic properties, polarity, and non-linear optical potential of a molecule. In this compound, there is a clear electronic push-pull system, with the hydrazinyl group acting as an electron donor and the trifluoromethyl-substituted pyridine ring acting as an electron acceptor.
Molecular Docking Simulations
Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a larger molecule like a protein (a receptor). nih.gov This method is indispensable in drug discovery and medicinal chemistry for screening virtual libraries of compounds against biological targets.
Given that pyridine and hydrazine (B178648) moieties are common pharmacophores in drug development, this compound could be investigated as a potential inhibitor for various enzymes. nih.gov Molecular docking simulations would involve:
Obtaining the three-dimensional crystal structure of a target protein.
Defining the binding site or pocket within the protein.
Computationally placing the optimized structure of this compound into this site in various conformations.
Scoring the different poses based on a function that estimates the binding free energy.
The results would provide a binding score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds between the hydrazinyl group and polar amino acid residues, or hydrophobic interactions involving the trifluoromethyl-substituted ring. thieme-connect.de Such studies can guide the rational design of more potent and selective derivatives.
Spectroscopic Data Interpretation through Computational Chemistry
Computational chemistry provides a powerful means to predict and interpret spectroscopic data. By simulating spectra from first principles, researchers can corroborate experimental findings, assign complex spectral features, and understand the structural basis for observed absorptions.
For this compound, DFT calculations can be used to predict key spectroscopic data:
Vibrational Spectra (IR and Raman): Calculations of harmonic vibrational frequencies can produce a theoretical infrared and Raman spectrum. nih.gov By comparing the calculated frequencies and intensities with experimental data, specific peaks can be assigned to the stretching, bending, and torsional modes of the molecule's functional groups (e.g., N-H stretches of the hydrazine, C-F stretches of the trifluoromethyl group, and pyridine ring vibrations).
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. dergipark.org.tr This allows for the assignment of electronic transitions, such as π→π* transitions within the aromatic ring and n→π* transitions involving the nitrogen lone pairs. Studies on similar pyridine derivatives have shown how solvent effects can be modeled to interpret shifts in absorption spectra. researchgate.net
Table 2: Application of Computational Chemistry in Spectroscopy
| Spectroscopic Method | Computational Approach | Information Gained |
|---|---|---|
| Infrared (IR) & Raman | DFT Frequency Calculations | Assignment of vibrational modes to specific functional groups; confirmation of molecular structure. |
| UV-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption maxima (λmax); assignment of electronic transitions (e.g., π→π, n→π). |
| Nuclear Magnetic Resonance (NMR) | GIAO method with DFT | Prediction of 1H and 13C chemical shifts; aids in structural elucidation. dergipark.org.tr |
Prediction of Reactivity and Selectivity
Beyond FMO analysis, other computational tools can provide a more nuanced picture of a molecule's reactivity. A Molecular Electrostatic Potential (MEP) map, calculated using DFT, illustrates the charge distribution across the molecule's surface.
For this compound, an MEP map would visually distinguish:
Electron-rich regions (negative potential): Typically colored red, these areas are susceptible to electrophilic attack. This region is expected around the nitrogen atoms of the pyridine ring and the terminal amino group of the hydrazine.
Electron-poor regions (positive potential): Typically colored blue, these areas are prone to nucleophilic attack. This would be expected around the hydrogen atoms of the hydrazinyl group.
Such maps are invaluable for predicting how the molecule will interact with other reagents and for understanding noncovalent interactions like hydrogen bonding. dergipark.org.tr Furthermore, calculated reactivity descriptors derived from conceptual DFT, such as Fukui functions, can quantitatively predict the most likely sites for nucleophilic, electrophilic, and radical attack, thereby guiding synthetic strategies. acs.org
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. The hydrazinyl group in this compound can rotate around the C-N bond connecting it to the pyridine ring.
Computational methods can be used to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle of this rotating bond. This analysis identifies the lowest-energy (most stable) conformers and the energy barriers to rotation between them. Understanding the conformational preferences and the flexibility of the molecule is crucial, as the specific conformation can significantly impact its ability to bind to a biological target or participate in a chemical reaction.
Coordination Chemistry of 5 Hydrazinyl 2 Trifluoromethyl Pyridine
Ligand Properties of the Hydrazinyl Pyridine (B92270) Scaffold
The 5-Hydrazinyl-2-(trifluoromethyl)pyridine scaffold presents several key features that are expected to define its properties as a ligand. The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it a classic Lewis base capable of coordinating to a metal center. The presence of a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position is anticipated to significantly influence the electronic properties of the pyridine nitrogen. This group would decrease the electron density on the ring and, consequently, reduce the basicity of the pyridine nitrogen, potentially leading to weaker metal-ligand bonds compared to unsubstituted pyridine.
The hydrazinyl (-NHNH₂) group at the 5-position offers additional coordination potential. It contains two nitrogen atoms, each with a lone pair of electrons. This allows the hydrazinyl group to act as a monodentate ligand, coordinating through the terminal nitrogen (-NH₂), or as a bidentate bridging ligand, linking two metal centers. The specific coordination mode would likely depend on the metal ion, the reaction conditions, and the presence of other ligands. The molecule could therefore act as a monodentate, bidentate, or bridging ligand, offering versatile coordination possibilities.
| Functional Group | Potential Donor Atom(s) | Expected Coordination Behavior | Electronic Influence |
|---|---|---|---|
| Pyridine | Nitrogen (N) | Monodentate coordination | Reduced basicity due to -CF₃ group |
| Hydrazinyl | Nitrogen (N) | Monodentate or bidentate bridging | Potential for chelation or bridging between metal centers |
Complexation with Metal Ions
Based on the principles of coordination chemistry, this compound is expected to form complexes with a variety of transition metal ions. The formation and stability of these complexes would be governed by factors such as the Hard and Soft Acids and Bases (HSAB) theory. The nitrogen donors of both the pyridine and hydrazinyl groups are considered hard bases, suggesting they would form more stable complexes with hard acid metal ions like Cr³⁺, Fe³⁺, and Co³⁺, as well as borderline acids like Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺.
The reaction of this ligand with a metal salt, typically in a suitable solvent, would be the standard method for synthesizing its coordination compounds. The stoichiometry of the reaction (metal-to-ligand ratio) would likely influence the structure of the resulting complex, determining how many ligand molecules coordinate to each metal ion. The formation of either mononuclear complexes (containing a single metal ion) or polynuclear complexes (containing multiple metal ions bridged by the ligand) is plausible.
Structural Characterization of Coordination Compounds
Spectroscopic methods would also be crucial.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C=N bonds upon coordination would confirm the involvement of the hydrazinyl and pyridine groups in bonding to the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺ or Cd²⁺), ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the protons and carbons near the coordination sites.
UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-orbital splitting and the coordination geometry of the metal ion.
| Technique | Anticipated Observation upon Complexation | Information Gained |
|---|---|---|
| IR Spectroscopy | Shift in ν(N-H) and ν(C=N) stretching frequencies | Confirmation of ligand-metal bond formation |
| NMR Spectroscopy | Chemical shift changes for protons and carbons near donor atoms | Identification of coordination sites |
| UV-Visible Spectroscopy | Appearance of d-d transition bands | Determination of coordination geometry and electronic structure |
Catalytic Applications of Metal Complexes
Metal complexes derived from pyridine and hydrazine-containing ligands are known to exhibit catalytic activity in various organic transformations. While no specific catalytic applications of this compound complexes have been reported, it is reasonable to predict their potential in several areas.
The presence of a tunable electronic environment due to the trifluoromethyl group and the versatile coordination modes of the ligand could make its metal complexes candidates for catalysts in reactions such as:
Oxidation Reactions: The metal center could be tuned to act as a redox catalyst for the oxidation of alcohols or alkenes.
Coupling Reactions: Palladium or nickel complexes could potentially catalyze cross-coupling reactions, a cornerstone of modern organic synthesis.
Polymerization: The defined coordination geometry around a metal center could be suitable for catalyzing olefin polymerization.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Hydrazinyl 2 Trifluoromethyl Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Hydrazinyl-2-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.
¹H NMR: This technique would identify the number and environment of all hydrogen atoms.
Aromatic Protons: The pyridine (B92270) ring has three protons. Their chemical shifts (typically in the δ 7.0-8.5 ppm range), splitting patterns (multiplicity), and coupling constants would confirm their relative positions (ortho, meta, para). The electron-withdrawing trifluoromethyl group and the electron-donating hydrazinyl group would significantly influence these shifts.
Hydrazinyl Protons: The protons of the -NHNH₂ group would appear as distinct signals. Their chemical shifts can be broad and variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
¹³C NMR: This spectrum would reveal the number of unique carbon atoms and provide insight into their hybridization and electronic environment.
Pyridine Carbons: The five carbon atoms of the pyridine ring would show distinct signals in the aromatic region (typically δ 120-160 ppm). The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.
Trifluoromethyl Carbon: The CF₃ carbon would also be observable, exhibiting a characteristic quartet with a large coupling constant (J-C-F).
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.
A single signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be characteristic of a CF₃ group attached to a pyridine ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Structural Fragment |
|---|---|---|---|
| ¹H | 7.0 - 8.5 | Multiplets | Pyridine ring protons |
| ¹H | Variable, broad | Singlets | Hydrazinyl (-NH, -NH₂) protons |
| ¹³C | 120 - 160 | Singlets/Doublets | Pyridine ring carbons |
| ¹³C | 120 - 130 (approx.) | Quartet | Trifluoromethyl (-CF₃) carbon |
Note: This table is predictive and not based on reported experimental data.
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.
MS: Standard mass spectrometry would be used to determine the molecular weight of this compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (177.13 g/mol ). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of fragments such as N₂H₃ or CF₃.
HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. For C₆H₆F₃N₃, the expected exact mass would be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm). This high precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its distinct functional groups.
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | N-H stretching | Hydrazine (B178648) (-NH₂) |
| 1620 - 1580 | C=N and C=C stretching | Pyridine ring |
Note: This table is predictive and not based on reported experimental data.
The presence of sharp bands in the C-F stretching region, along with the N-H stretches of the hydrazine group and the characteristic aromatic ring vibrations, would collectively provide strong evidence for the proposed structure.
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be obtained as single crystals of suitable quality, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
If a suitable crystal of this compound were analyzed, X-ray crystallography would confirm the planarity of the pyridine ring and provide the exact geometry of the trifluoromethyl and hydrazinyl substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice and detail the hydrogen bonding network involving the hydrazinyl group, which is crucial for understanding the compound's solid-state properties. However, no published crystal structure for this specific compound was found in the searched literature.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₆H₆F₃N₃).
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 40.68 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.42 |
| Fluorine | F | 19.00 | 3 | 57.00 | 32.18 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 23.72 |
| Total | | | | 177.15 | 100.00 |
A close correlation between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its empirical and molecular formula.
Emerging Research Directions and Future Perspectives
Exploration of Novel Derivatization Strategies
The future development of 5-Hydrazinyl-2-(trifluoromethyl)pyridine hinges on the creative derivatization of its reactive hydrazinyl group. This functional group is a versatile handle for a wide array of chemical transformations.
Classical Condensation Reactions: The hydrazine (B178648) moiety readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone linkages. evitachem.com This allows for the straightforward attachment of diverse molecular fragments to the trifluoromethylpyridine core.
Heterocycle Synthesis: The compound serves as a key precursor for constructing fused and linked heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazole (B372694) derivatives, while other reagents can be used to form triazoles and other nitrogen-rich ring systems.
Advanced Catalytic Approaches: Modern research is moving beyond these classical methods toward more sophisticated catalytic strategies. A significant area of exploration is enantioselective catalysis, which aims to create specific stereoisomers (chiral molecules) from the pyridine (B92270) precursor. Anion-binding catalysis, for example, has been successfully used for the enantioselective dearomatization of related diazaheterocycles. acs.org In such processes, a chiral organocatalyst, like a thiourea (B124793) derivative, binds to an anion (e.g., chloride), which in turn organizes a reactive intermediate in a specific three-dimensional orientation. acs.org This controlled environment directs the attack of a nucleophile to one face of the molecule, resulting in a highly enantiomerically enriched product. acs.org The application of such advanced catalytic systems to derivatives of this compound could unlock access to a vast range of complex, chiral molecules with potential biological activity.
Application in New Chemical Technologies
The trifluoromethylpyridine (TFMP) scaffold is a well-established "active fragment" in modern chemistry, particularly in the agrochemical and pharmaceutical industries. acs.orgresearchoutreach.org The unique physicochemical properties conferred by the trifluoromethyl group—such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability—make it a privileged structure in drug and pesticide discovery. nih.gov
This compound serves as a critical intermediate for synthesizing next-generation compounds that build upon the success of existing TFMP-based products. evitachem.com
Agrochemicals: Many successful commercial pesticides contain the TFMP moiety. nih.gov For example, Fluazifop-butyl is a herbicide that relies on a 5-(trifluoromethyl)pyridine-2-yl core structure for its activity. nih.gov Similarly, the fungicide Fluazinam and the insecticide Flonicamid are built from trifluoromethylpyridine intermediates. researchoutreach.org this compound provides a direct route to create novel analogs of these pesticides, potentially leading to compounds with improved efficacy, a different spectrum of activity, or better environmental profiles. The synthesis of these agrochemicals often starts with precursors like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), which can be converted to the hydrazinyl derivative. nih.gov
Pharmaceuticals: The TFMP structure is also present in numerous pharmaceutical agents. nih.gov The ability to use this compound to generate large libraries of diverse derivatives makes it a valuable tool in medicinal chemistry for identifying new lead compounds.
Development of High-Throughput Synthesis and Screening
To fully explore the chemical space accessible from this compound, researchers are turning to high-throughput synthesis and screening methods. These approaches are designed to rapidly generate and test large libraries of related compounds, accelerating the discovery process.
The development of a robust synthesis for a related drug intermediate, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, highlights the factors considered for large-scale production, including speed, cost, and supply chain security, all of which are central to high-throughput methodologies. acs.org
Key technologies enabling this include:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and time, allowing for rapid and automated synthesis. nih.gov Microwave-assisted flow synthesis, in particular, can dramatically reduce reaction times for creating pyridine derivatives. nih.gov This technology is well-suited for the one-pot, multi-component synthesis of complex molecules from simple precursors. nih.govresearchgate.net
Multi-Component Reactions (MCRs): Reactions like the Hantzsch dihydropyridine (B1217469) synthesis, which combine multiple starting materials in a single step, are highly efficient for library generation. researchgate.net Using this compound or its derivatives in MCRs would allow for the rapid creation of a wide variety of complex structures.
Automated Screening: Once libraries of derivatives are synthesized, they can be rapidly tested for desired properties (e.g., biological activity) using automated screening platforms, enabling the swift identification of promising candidates.
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool for guiding and accelerating research. Density Functional Theory (DFT) is a powerful method used to model and predict the behavior of molecules like this compound and its derivatives. tandfonline.comresearchgate.net
Mechanism Elucidation: DFT calculations can map out the entire energy landscape of a chemical reaction. researchgate.net This allows researchers to understand the step-by-step mechanism, identify transition states, and predict which reaction pathways are most favorable. For instance, computational studies have been used to explore the catalytic cycle of nickel-based catalysts and to determine whether a reaction proceeds through a concerted or stepwise mechanism. rsc.orgacs.org
Predicting Reactivity and Properties: The electronic properties of pyridine derivatives are heavily influenced by their substituents. researchgate.net Computational models can predict how the trifluoromethyl and hydrazinyl groups affect the electron distribution in the pyridine ring, which in turn influences its reactivity, stability, and interaction with biological targets. researchgate.netresearchgate.net
Catalyst Design: In advanced catalytic processes, computational modeling is crucial for understanding how a catalyst and substrate interact. Detailed DFT studies on anion-binding catalysis have revealed how noncovalent interactions, such as hydrogen bonds and π–π stacking, create a highly ordered supramolecular complex that is key to achieving high enantioselectivity. acs.org These predictive insights allow scientists to rationally design more efficient and selective catalysts, saving significant time and experimental effort.
Green Chemistry Approaches in Synthesis
The industrial synthesis of trifluoromethylpyridine intermediates often involves harsh conditions, such as high-temperature, vapor-phase reactions with chlorine and hydrogen fluoride (B91410). nih.gov In line with the growing global emphasis on sustainability, a key research direction is the development of greener synthetic routes.
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Several greener approaches are being explored for the synthesis of pyridine and its derivatives.
| Green Chemistry Technique | Description | Advantages |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture. | Faster reaction rates, higher yields, and often cleaner reactions. nih.gov |
| Ultrasonic Synthesis | Employs high-frequency sound waves to induce cavitation, which enhances chemical reactivity. | Shorter reaction times and improved yields. |
| Solventless Reactions | Conducts reactions in the absence of a solvent, for example, by grinding solids together (mechanochemistry). | Reduces solvent waste, simplifies purification, and can lower energy consumption. |
| Use of Greener Solvents | Replaces hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. | Reduces toxicity and environmental impact. |
| Catalysis | Utilizes catalysts to enable reactions under milder conditions and improve atom economy. | Lower energy requirements, higher selectivity, and reduced waste. Eco-friendly catalysts like NH4VO3 have been used. researchgate.net |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single operation to form a product that contains portions of all reactants. | High atom economy, reduced number of synthetic steps, and less waste. researchgate.net |
A conventional route to this compound would likely involve the nucleophilic substitution of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate (B1144303), potentially using a solvent like ethanol (B145695) under reflux. evitachem.com Applying green principles could involve replacing the solvent with a greener alternative, using microwave assistance to accelerate the reaction, or developing a catalytic method that proceeds under milder conditions. The recent development of an eco-friendly synthesis for trifluoromethanesulfonyl fluoride (TFSF) using a catalyzed halogen exchange reaction at low temperatures showcases a successful application of these principles to fluorinated compounds. nih.gov
Q & A
Q. What are the optimal synthetic routes for 5-Hydrazinyl-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrazine addition to a pre-functionalized pyridine core. For example, reacting 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under reflux in ethanol (60–80°C) yields the target compound. Key parameters include:
- Temperature : Higher temperatures (>80°C) may lead to side reactions like over-alkylation.
- Solvent : Polar aprotic solvents (e.g., DMF) can accelerate reactivity but require careful purification to remove traces .
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve hydrazine accessibility in biphasic systems.
Table 1 : Comparison of reaction conditions and yields:
| Method | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine substitution | Ethanol | 70 | 65–70 | |
| Catalyzed (PTC) | Toluene | 50 | 75–80 |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm hydrazinyl (-NH-NH2) proton signals at δ 3.5–4.5 ppm and trifluoromethyl (-CF3) as a singlet at δ 120–125 ppm in ¹⁹F NMR .
- HPLC-MS : Monitor purity (>95%) and detect impurities like unreacted chloro precursors .
- FT-IR : Verify N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Recommendations:
- Store under inert gas (argon/nitrogen) at -20°C in amber glass vials.
- Avoid prolonged exposure to light or humidity, which can degrade the hydrazinyl group into azides or nitro derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and nucleophilic sites. For example:
- The hydrazinyl group’s lone pair on N2 facilitates attack at electrophilic carbons.
- Solvent effects (e.g., polarizable continuum models) refine reaction barriers for SNAr mechanisms .
Note : Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .
Q. How should researchers address contradictory biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Mitigation strategies:
Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?
- Methodological Answer : Directing groups and transition-metal catalysts enhance selectivity:
- Pd-Catalyzed C-H Activation : Use pyridine-N-oxide as a directing group for meta-functionalization .
- Electrophilic Aromatic Substitution : -CF3 deactivates the ring, favoring reactions at the hydrazinyl-adjacent position .
Case Study : Bromination at C4 achieved 85% selectivity using NBS in acetonitrile at 0°C .
Q. How can researchers analyze byproducts formed during large-scale synthesis of this compound?
- Methodological Answer : Employ LC-HRMS and GC-MS to identify impurities. Common byproducts include:
- Dimerization products : From hydrazine cross-linking (e.g., bis-pyridyl hydrazines).
- Oxidized derivatives : Nitro or diazo compounds formed under aerobic conditions .
Mitigation : Add antioxidants (e.g., BHT) and optimize reaction time to minimize side reactions .
Methodological Tables
Table 2 : Key functionalization reactions of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
